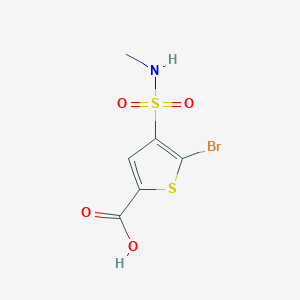
3-Methyl-2-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-nitrothiophene is a chemical compound with the linear formula C5H5NO2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular weight of this compound is 143.165 . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are essential in various industries due to their versatile applications. They are used in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral medications . They also serve as crucial intermediates in the production of agrochemicals, such as pesticides and herbicides .Scientific Research Applications
Synthesis and Characterization : 3-Nitrothiophene derivatives are used in the synthesis of various compounds. For instance, the synthesis and characterization of 1-amino-4-methylthio-2-nitro-1,3-butadienes involve treating 3-nitrothiophene with primary and secondary amines, followed by S-methylation (Surange et al., 1997). Similarly, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene has been synthesized and characterized using spectroscopic studies and quantum mechanical calculations (Özdemir Tarı et al., 2015).
Chemical Properties and Reactions : Studies have explored the chemical properties and reactions involving nitrothiophene derivatives. For example, nitrothiophene activates a neighboring alkyne to undergo Michael addition with dialkylamines and methanol, forming push-pull type chromophores (Wu et al., 1999). Another study investigated the reaction of 3-bromo-2-nitrothiophene with bifunctional reagents, leading to the synthesis of thieno [3,2-b][1,4]oxazines and thieno [3,2-b][1,4]thiazines (Erker, 1998).
Application in Molecular and Structural Analysis : Nitrothiophene derivatives have been used in studies related to molecular and structural analysis. For instance, the crystal structure, spectroscopic studies, and quantum mechanical calculations of 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene provide insights into the molecular structure and behavior of such compounds (Özdemir Tarı et al., 2015).
Formation of Complex Molecules : Complex molecules such as push-pull type chromophores are formed using nitrothiophene derivatives, exhibiting significant solvatochromism. This indicates their potential in applications requiring molecular complexity and responsiveness to solvents (Wu et al., 1999).
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, resulting in diverse downstream effects .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
3-methyl-2-nitrothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYLULWJGCGKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2635728.png)
![Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-](/img/structure/B2635729.png)



![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2635736.png)

![2-{[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2635740.png)
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2635741.png)
